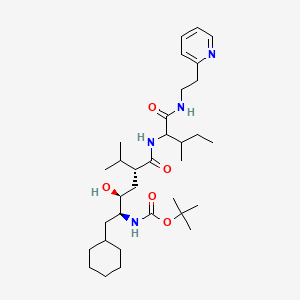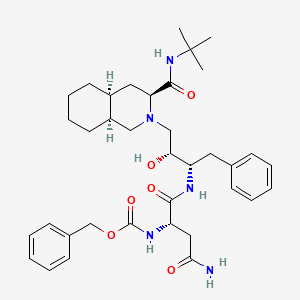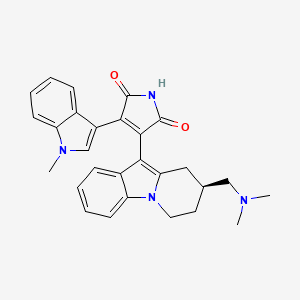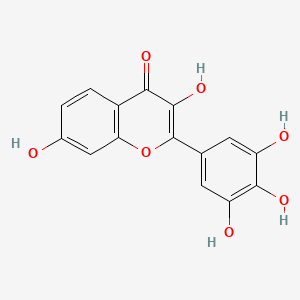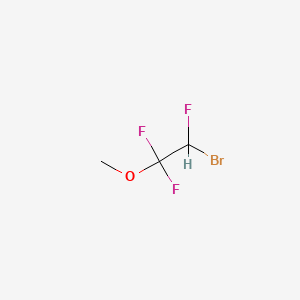
Peretinoin
Overview
Description
Peretinoin is a synthetic polyprenoic acid, an acyclic retinoid with retinoid-like properties. It was initially developed under the name E-5166 by Eisai Co., Ltd. to treat dermal diseases. This compound has gained significant attention for its potential in the secondary prevention of hepatocellular carcinoma, particularly after curative therapy .
Mechanism of Action
Target of Action
Peretinoin, an oral acyclic retinoid, primarily targets the retinoid nuclear receptors such as the retinoic acid receptor (RAR) and retinoid X receptor (RXR) . These receptors play a crucial role in regulating gene expression, cellular growth, and differentiation .
Mode of Action
This compound interacts with its targets (RAR and RXR) and promotes the transcription of target genes . This transcriptional activation leads to various changes at the cellular level, including the inhibition of hepatocellular carcinoma (HCC) proliferation, suppression of tumor growth, and induction of tumor apoptosis .
Biochemical Pathways
This compound affects multiple biochemical pathways. It enhances the expression of multiple retinoid target genes . It has also been shown to modulate genes involved in the regulation of cellular proliferation, cellular differentiation, and apoptosis in HCC cells . Furthermore, this compound has been found to suppress the expression of sphingosine kinase 1 (SPHK1), a key enzyme in the production of sphingosine-1-phosphate, a potent bioactive lipid metabolite that regulates cancer progression .
Pharmacokinetics
The pharmacokinetics of this compound have been investigated following single-dose and 24-week repeated-dose administration . .
Result of Action
The molecular and cellular effects of this compound’s action are quite profound. It inhibits HCC proliferation, suppresses tumor growth, and induces tumor apoptosis . It also reduces the mRNA levels of SPHK1, thereby inhibiting the production of sphingosine-1-phosphate and potentially suppressing cancer progression .
Action Environment
For instance, cell density can affect the upregulation of neurogenesis factors, ultimately influencing the formation of neuron-specific cells
Biochemical Analysis
Biochemical Properties
Peretinoin is an orally active synthetic acyclic retinoid (ACR) that exhibits retinoid-like properties . It binds to cellular retinoic acid-binding protein and has been found to interact with retinoid nuclear receptors (RARbeta & RXRalpha) . This interaction promotes the transcription of target genes , which plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits the proliferation of hepatocellular carcinoma (HCC) cells, suppresses tumor growth, and induces tumor apoptosis . It also modulates genes involved in the regulation of cellular proliferation, cellular differentiation, and apoptosis in HCC cells .
Molecular Mechanism
The mechanism of action of this compound includes transcriptional activation via the retinoic acid receptor (RAR) and retinoid X receptor (RXR), promoting, along with other transcriptional complexes, the transcription of target genes . It also suppresses sphingosine kinase 1 (SPHK1) expression , which is a potential inhibitor of histone deacetylase activity and might be involved in hepatic inflammation, fibrosis, and HCC .
Temporal Effects in Laboratory Settings
This compound is thought to prevent HCC recurrence by inhibiting oncogenesis from precancerous lesions in the liver or by inhibiting the growth of occult hepatic cancer caused by various liver diseases . It has been suggested to especially prevent metachronous multicentric recurrence of HCC .
Metabolic Pathways
This compound significantly inhibits the expression of SPHK1 , a key enzyme in the sphingosine metabolic pathway. This indicates that this compound activates histone deacetylase 1 (HDAC1) and thereby suppresses HBV replication by inhibiting the sphingosine metabolic pathway .
Preparation Methods
Peretinoin is synthesized through a series of chemical reactions involving polyprenoic acid intermediates. The synthetic route typically involves the condensation of polyprenoic acid with specific reagents under controlled conditions. Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Peretinoin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites, which may have distinct biological activities.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its efficacy.
Substitution: Substitution reactions involve replacing specific functional groups within the this compound molecule, which can lead to the formation of new derivatives with unique properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Peretinoin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study retinoid chemistry and its interactions with various reagents.
Biology: Investigated for its effects on cellular processes such as differentiation, proliferation, and apoptosis.
Medicine: Primarily studied for its role in the secondary prevention of hepatocellular carcinoma. .
Industry: Utilized in the development of new retinoid-based therapies and cosmetic products.
Comparison with Similar Compounds
Peretinoin is unique among retinoids due to its acyclic structure and specific binding affinity to retinoic acid receptor and retinoid X receptor. Similar compounds include:
All-trans-retinoic acid: A cyclic retinoid used in the treatment of acute promyelocytic leukemia.
9-cis-retinoic acid: Another cyclic retinoid with applications in dermatology and oncology.
13-cis-retinoic acid: Commonly used in the treatment of severe acne.
Compared to these cyclic retinoids, this compound’s acyclic structure may offer distinct advantages in terms of stability and specificity .
Properties
IUPAC Name |
(2E,4E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,4,6,10,14-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h8-9,11,13-15H,6-7,10,12H2,1-5H3,(H,21,22)/b14-8+,17-11+,18-13+,19-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBHZHZSIKRVIV-KCXSXWJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC(=O)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C(=O)O)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316826 | |
| Record name | Acyclic retinoid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81485-25-8 | |
| Record name | Acyclic retinoid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81485-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Peretinoin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081485258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peretinoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16291 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acyclic retinoid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7,11,15-Tetramethyl-2,4,6,10,14-hexadecapentaenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERETINOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11ALM7A4RV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


